molecular formula C18H18N4O3 B7719356 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B7719356
M. Wt: 338.4 g/mol
InChI Key: KLWIBNXXYKBWDP-UHFFFAOYSA-N
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Description

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions.

    Aniline Derivative Formation: The aniline derivative can be synthesized by reacting the nitro compound with an appropriate amine under reductive conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxadiazole ring may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Uniqueness

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is unique due to the presence of both a nitro group and an aniline derivative, which can impart distinct chemical and biological properties. The combination of these functional groups with the oxadiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-17-20-18(25-21-17)14-9-10-15(16(11-14)22(23)24)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWIBNXXYKBWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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